molecular formula C20H17N3O2 B11426000 10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11426000
M. Wt: 331.4 g/mol
InChI Key: WXQSMIQDDGETPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dimethylbenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization with a pyrimidine derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline: A related compound with similar structural features.

    3,5-dimethylphenylquinoline: Another analog with methyl substitutions on the phenyl ring.

Uniqueness

10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to its specific substitution pattern and the presence of both pyrimidine and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C20H17N3O2/c1-12-8-9-16(13(2)10-12)23-17-7-5-4-6-14(17)11-15-18(23)21-20(25)22(3)19(15)24/h4-11H,1-3H3

InChI Key

WXQSMIQDDGETPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)N(C4=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.